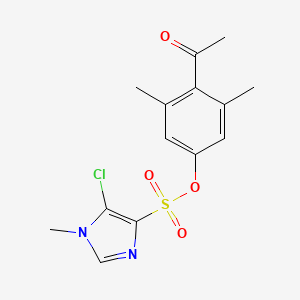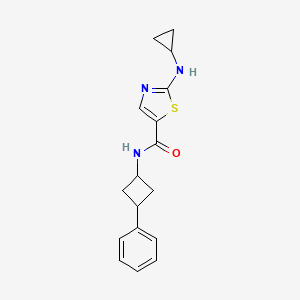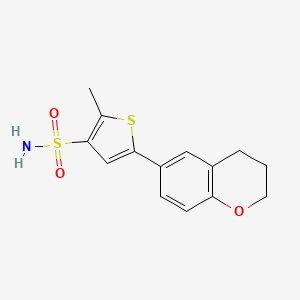
(4-Acetyl-3,5-dimethylphenyl) 5-chloro-1-methylimidazole-4-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Acetyl-3,5-dimethylphenyl) 5-chloro-1-methylimidazole-4-sulfonate, also known as ADMS, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. ADMS is a sulfonated imidazole derivative that has been synthesized through a multi-step process.
作用機序
The mechanism of action of (4-Acetyl-3,5-dimethylphenyl) 5-chloro-1-methylimidazole-4-sulfonate is not well understood. However, studies have suggested that this compound functions as a chelating agent, forming stable complexes with metal ions. This property makes this compound useful in the determination of metals in analytical chemistry.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have suggested that this compound is not toxic to humans and animals at low concentrations.
実験室実験の利点と制限
One of the significant advantages of (4-Acetyl-3,5-dimethylphenyl) 5-chloro-1-methylimidazole-4-sulfonate is its high selectivity for certain metal ions, making it an excellent reagent for the determination of metals in analytical chemistry. However, this compound has some limitations, including its limited solubility in water and its sensitivity to light and air.
将来の方向性
There are several future directions for the study of (4-Acetyl-3,5-dimethylphenyl) 5-chloro-1-methylimidazole-4-sulfonate. One of the significant areas of research is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of research is the exploration of new applications of this compound in various fields, including materials science, environmental science, and pharmaceuticals.
Conclusion:
In conclusion, this compound, or this compound, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized through a multi-step process and has been extensively studied for its potential applications in analytical chemistry, corrosion inhibition, and other areas. While there is limited information available on the biochemical and physiological effects of this compound, it has been shown to be non-toxic at low concentrations. There are several future directions for the study of this compound, including the development of new synthetic methods and the exploration of new applications in various fields.
合成法
The synthesis of (4-Acetyl-3,5-dimethylphenyl) 5-chloro-1-methylimidazole-4-sulfonate involves a multi-step process that includes the condensation of 4-acetyl-3,5-dimethylphenol with 5-chloro-1-methylimidazole to form 4-(5-chloro-1-methylimidazol-4-yl)-3,5-dimethylphenol. This intermediate is then sulfonated with chlorosulfonic acid to produce (4-acetyl-3,5-dimethylphenyl) 5-chloro-1-methylimidazole-4-sulfonic acid. The final step involves the conversion of the sulfonic acid to the sodium salt of this compound.
科学的研究の応用
(4-Acetyl-3,5-dimethylphenyl) 5-chloro-1-methylimidazole-4-sulfonate has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of analytical chemistry, where it is used as a reagent for the determination of various metals, including copper, nickel, and cobalt. This compound has also been studied for its potential use as a corrosion inhibitor for metals and alloys.
特性
IUPAC Name |
(4-acetyl-3,5-dimethylphenyl) 5-chloro-1-methylimidazole-4-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O4S/c1-8-5-11(6-9(2)12(8)10(3)18)21-22(19,20)14-13(15)17(4)7-16-14/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFULTEFKHFJSCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)C)C)OS(=O)(=O)C2=C(N(C=N2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-dimethyl-N-[4-(oxolan-2-ylmethoxy)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7437027.png)
![3-hydroxy-N-methyl-N-[(4-methylsulfinylphenyl)methyl]-1-phenylcyclobutane-1-carboxamide](/img/structure/B7437040.png)
![[1-[(dimethylamino)methyl]cyclopropyl]-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B7437044.png)

![(1-propan-2-ylpiperidin-4-yl)-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B7437055.png)

![3-(3-Bromophenyl)-3-[(2-methylfuran-3-yl)methylamino]propanoic acid](/img/structure/B7437076.png)
![1-[2,6-Dimethyl-4-[[5-(5-methylpyridin-3-yl)-1,2,4-oxadiazol-3-yl]methylamino]phenyl]ethanone](/img/structure/B7437081.png)
![Methyl 6-[4-hydroxy-4-(trifluoromethyl)azepan-1-yl]-5-methoxypyrimidine-4-carboxylate](/img/structure/B7437083.png)
![[1-[2-[[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]amino]ethyl]cyclopropyl]methanol](/img/structure/B7437090.png)
![Methyl 5-methoxy-6-[2-(3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyridin-2-yl)ethylamino]pyrimidine-4-carboxylate](/img/structure/B7437100.png)
![(2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol](/img/structure/B7437112.png)
![2-Methyl-4-[5-(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B7437125.png)
